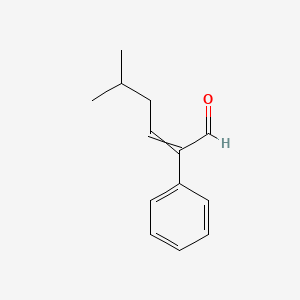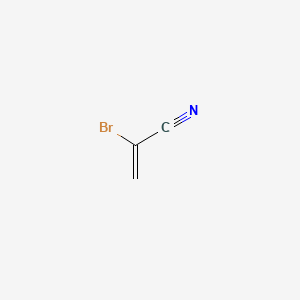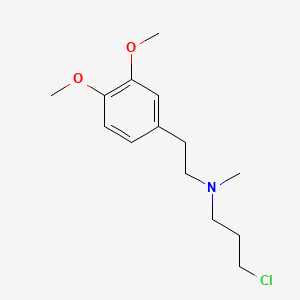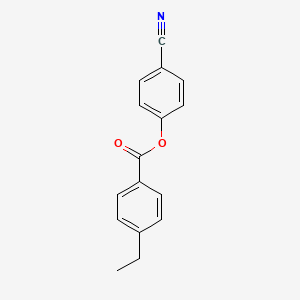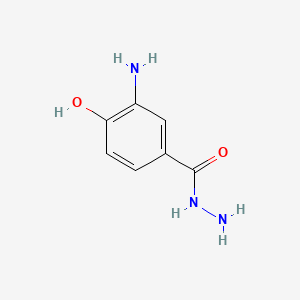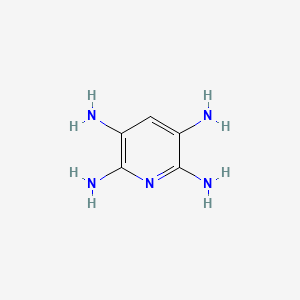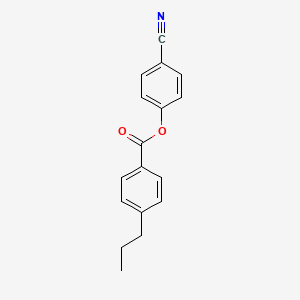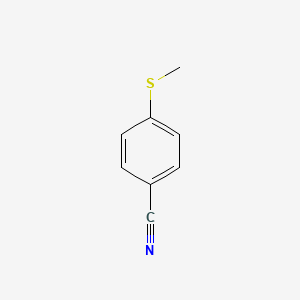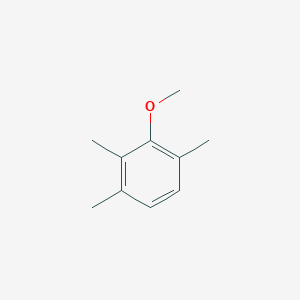
Cobaltous citrate
Overview
Description
Cobaltous citrate, also known as cobalt (II) citrate, is a chemical compound with the molecular formula C₁₂H₁₀Co₃O₁₄. It is a coordination complex where cobalt ions are coordinated to citrate anions. This compound is known for its vibrant colors and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Cobaltous citrate is a chemical compound of cobalt, which is known to be a central element of metabolically important biomolecules .
Mode of Action
It’s known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Biochemical Pathways
This compound is involved in diverse biochemical pathways influencing cell metabolism and function. It’s known that citrate, a key molecule synthesized de novo, is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism .
Pharmacokinetics
It’s known that orally administered drugs are ingested in the mouth, after which it travels through a long journey in the human body until drugs reach the interaction site .
Result of Action
It’s believed that this compound can lead to increased lipid peroxidation, dna damage, and induce certain enzymes that lead to cell apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other ions in the environment can also influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cobaltous citrate plays a significant role in biochemical reactions. It is known to form a soluble, mononuclear complex in aqueous media, which is synthesized and isolated from reaction mixtures containing Co(II) and citrate . This complex is potentially bioavailable and could participate in speciation patterns under conditions consistent with those employed for its synthesis and isolation .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. For instance, citrate, a physiologically relevant ligand of cobalt, has been found to support osteogenic differentiation via regulation of energy-producing metabolic pathways . This suggests that this compound could potentially influence cell function and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it forms a complex with citrate, fulfilling the coordination requirements of the Co(II) ion . This interaction could potentially influence enzyme activity, gene expression, and other biochemical processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Cobalt and chromium, for instance, have been found to accumulate in the brain and alter the expression of biomarkers, indicating neurotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. Citrate, for example, is a key molecule in the tricarboxylic acid (TCA) cycle and plays a crucial role in energy metabolism
Transport and Distribution
It is known that cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT . This could potentially apply to this compound as well.
Subcellular Localization
Given the involvement of citrate in various cellular processes, it is plausible that this compound could also be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobaltous citrate can be synthesized through several methods. One common method involves the reaction of cobalt carbonate with citric acid. The reaction typically occurs in an aqueous solution and can be represented by the following equation:
3CoCO3+2C6H8O7→Co3(C6H5O7)2+3CO2+3H2O
In this reaction, cobalt carbonate reacts with citric acid to form this compound, carbon dioxide, and water. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as filtration and recrystallization, to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cobaltous citrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form cobalt (III) compounds. For example, in the presence of an oxidizing agent like hydrogen peroxide, this compound can be converted to cobalt (III) citrate.
Reduction: this compound can be reduced to metallic cobalt under certain conditions. This reaction is often carried out using reducing agents such as hydrogen gas.
Substitution: this compound can undergo ligand substitution reactions where the citrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen
Reduction: Hydrogen gas, sodium borohydride
Substitution: Ammonia, ethylenediamine
Major Products Formed
Oxidation: Cobalt (III) citrate
Reduction: Metallic cobalt
Substitution: Various cobalt complexes depending on the substituting ligand.
Scientific Research Applications
Cobaltous citrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: this compound is used in studies related to enzyme function and as a trace element in nutrient media for microbial growth.
Industry: This compound is used in the production of pigments, ceramics, and as a catalyst in industrial processes
Comparison with Similar Compounds
Cobaltous citrate can be compared with other cobalt compounds such as cobalt (II) chloride, cobalt (II) sulfate, and cobalt (II) nitrate.
Cobalt (II) chloride: Known for its use in humidity indicators and as a precursor for other cobalt compounds.
Cobalt (II) sulfate: Commonly used in electroplating and as a supplement in animal feed.
Cobalt (II) nitrate: Used in the preparation of catalysts and in the ceramics industry.
This compound is unique due to its coordination with citrate, which imparts specific properties and applications, particularly in biological and medical research .
Properties
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXNGVQCLMTKU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889440 | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |
| Record name | Cobaltous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
866-81-9 | |
| Record name | Cobaltous citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricobalt dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D5053T1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)
